Technical Whitepaper: Synthesis, Characterization, and Application of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Technical Whitepaper: Synthesis, Characterization, and Application of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Executive Summary
In the landscape of modern pharmaceutical synthesis, the construction of conformationally restricted, chiral scaffolds is a paramount challenge. As a Senior Application Scientist specializing in process chemistry, I frequently leverage bridged bicyclic systems to enforce strict stereochemical outcomes in downstream monocyclic targets. (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 139893-81-5) is a masterclass in this approach. Serving as the critical chiral intermediate for the blockbuster Factor Xa (FXa) inhibitor Edoxaban, this bromolactone utilizes its rigid [3.2.1] bicyclic framework to perfectly orchestrate the trans-diequatorial stereochemistry required for the drug's cyclohexane diamine core [1].
This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this vital intermediate, providing field-proven protocols and causality-driven insights for drug development professionals.
Physicochemical Profiling
Understanding the physical parameters of the bromolactone is essential for optimizing isolation and purification workflows. The compound's polarity and crystalline nature make it highly amenable to solvent-based recrystallization.
Table 1: Key Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one |
| CAS Registry Number | 139893-81-5 [2] |
| Molecular Formula | C₇H₉BrO₂ |
| Molecular Weight | 205.05 g/mol |
| Density | ~1.6 g/cm³[3] |
| Boiling Point | 222 - 223 °C [3] |
| Structural Class | Bridged bicyclic bromolactone |
| Primary Application | API Intermediate (Edoxaban) [1] |
Mechanistic Synthesis & Bromolactonization Pathway
The synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one relies on a highly stereoselective halolactonization. Historically, this required the isolation of free (S)-3-cyclohexene-1-carboxylic acid. However, advanced process routes have demonstrated that utilizing the chiral resolution salt directly—specifically the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid —yields superior results [4].
Causality in Reagent Selection
-
Direct Salt Utilization: By bypassing the free-basing step, we eliminate a unit operation, reducing solvent waste and minimizing yield loss. The (R)-α-phenylethylamine acts as an in-situ buffer, modulating the reaction pH to suppress unwanted epoxide formation or premature lactone hydrolysis.
-
Electrophilic Bromine Source (DBDMH vs. NBS): While N-Bromosuccinimide (NBS) is the classical reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is vastly superior for commercial scale. DBDMH provides two equivalents of electrophilic bromine (Br⁺) per molecule, requiring only 0.52 molar equivalents compared to 1.05 equivalents of NBS [4]. Furthermore, unpurified NBS often contains methoxy impurities (~5.6%) that propagate downstream, whereas DBDMH ensures a cleaner impurity profile [4].
Stereochemical Control
The reaction is initiated by the electrophilic attack of Br⁺ on the cyclohexene double bond, forming a bridged bromonium ion. The steric bulk of the existing chiral center at C1 forces the bromonium ion to form on the opposite face. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen opens the bromonium bridge, forming the 5-membered lactone ring and locking the (1S,4S,5S) configuration.
Fig 1. Mechanistic pathway of stereoselective bromolactonization.
Downstream Application: Edoxaban Core Construction
The true utility of the[3.2.1] bicyclic system lies in its downstream ring-opening. In the synthesis of Edoxaban, the bromolactone is subjected to amination and ring-opening. The rigid bicyclic structure guarantees that the incoming nucleophiles and the opening of the lactone ring result in a specific trans-diequatorial arrangement on the resulting monocyclic cyclohexane ring [1].
Without this bridged intermediate, achieving the precise stereochemistry of the cyclohexane diamine core (e.g., tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate) would require costly and inefficient chiral chromatography at a late stage.
Fig 2. Downstream application of the bromolactone in Edoxaban synthesis.
Experimental Protocols
The following protocol outlines a self-validating system for the scalable synthesis of the bromolactone. It is "self-validating" because the successful formation of the product is visually confirmed by its distinct crystallization profile during the solvent swap phase, serving as an immediate physical checkpoint before HPLC quantification.
Protocol: Scalable Bromolactonization via DBDMH
Objective: High-yield synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one from the chiral amine salt.
Reagents & Materials:
-
(R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 eq)
-
Solvent system: Purified Water / Ethyl Acetate (or suitable organic solvent)
-
Acetone (for recrystallization)
Step-by-Step Methodology:
-
Reactor Charging: Charge a jacketed glass reactor with the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid and the biphasic solvent system (Water/Ethyl Acetate).
-
Thermal Regulation: Cool the reaction mixture to 0°C – 5°C. Causality: Bromonium ion formation is highly exothermic; maintaining low temperatures prevents thermal degradation and maximizes facial selectivity.
-
Electrophile Addition: Add DBDMH (0.52 eq) in portions over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction Maturation: Stir the mixture for 2-3 hours at 10°C. Monitor via HPLC. The reaction is complete when the starting material peak area is < 0.5%.
-
Phase Separation & Quenching: Allow the mixture to settle. Separate the aqueous layer (which contains the water-soluble α-phenylethylamine hydrobromide byproduct). Wash the organic layer with a mild aqueous sodium thiosulfate solution to quench any residual active bromine.
-
Solvent Swap & Crystallization (Self-Validation Step): Concentrate the organic layer under reduced pressure. Perform a solvent swap to an Acetone/Water mixture. Cool the solution to 0°C. The spontaneous formation of white to pale-yellow crystals physically validates the successful generation of the bromolactone.
-
Isolation: Filter the crystals, wash with cold water, and dry under vacuum at 40°C to constant weight.
References
-
Apicule. "(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS No: 139893-81-5) API Intermediate." Apicule API Directory. Available at:[Link]
-
ChemBK. "139893-81-5 - Physico-chemical Properties." ChemBK Database. Available at:[Link]
- Daiichi Sankyo Co., Ltd. "Method for Producing (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one." WIPO Patent US20150353577A1 / EP2980090A1.
